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Compound of Interest

Compound Name: ent-Voriconazole

Cat. No.: B030392

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physicochemical
properties of voriconazole. The majority of available scientific literature pertains to voriconazole
as a racemic mixture, the form used in clinical practice. Data specifically characterizing ent-
voriconazole (its single enantiomer) is limited, primarily focusing on chiral separation
techniques. It has been noted that an inactive enantiomer can form from the recombination of
retro-aldol products during hydrolysis, suggesting potential differences in the stability profiles of
the individual enantiomers[1][2].

Physicochemical Properties of Voriconazole

Voriconazole, ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-
butan-2-ol), is a second-generation triazole antifungal agent. Its efficacy is intrinsically linked to
its physicochemical characteristics, which present significant challenges in formulation
development due to low aqueous solubility and instability in aqueous environments[1].
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Property Value Source
Molecular Formula Ci6H14F3Ns0 [3114]

Molecular Weight 349.3 g/mol [3114]
Appearance Crystalline Solid [3]

pKa (Strongest Basic) 2.01 DrugBank Online
logP 1.65-1.82 DrugBank Online
UV/Vis. Amax 256 nm [315]

Solubility Profile

Voriconazole is classified as a Biopharmaceutical Classification System (BCS) Class Il drug,

characterized by low solubility and high permeability[6][7]. Its lipophilic nature necessitates the

use of solubility enhancement techniques for effective formulation, particularly for aqueous

parenteral and ophthalmic preparations.

Aqueous and pH-Dependent Solubility

Voriconazole's solubility is highly dependent on pH. It exhibits its maximum aqueous solubility

in acidic conditions due to the basic nature of the triazole ring.

Solvent/Condition Solubility Temperature
Water (pH 7) 0.61 mg/mL 22°C

Water (General) ~0.71 mg/mL Not Specified
Aqueous Solution 0.5 mg/mL Room Temp.
Acidic (pH 1.2) 2.7 mg/mL Not Specified
Phosphate Buffer (pH 6.8) Sparingly Soluble Not Specified

Citations:[1][6][7][8][9]
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Solubility in Organic Solvents and Formulation
Excipients

The drug demonstrates significantly better solubility in various organic solvents and specialized
pharmaceutical excipients, which are often employed in formulation development.

Solvent/Excipient Solubility (mg/mL)
Ethanol ~20

DMSO >20

Methanol Freely Soluble
Labrafil M 1944CS (Oil) 126.38 £ 3.18
Cremophor RH 40 (Surfactant) 128.86 + 2.94
Transcutol HP (Co-surfactant) 139.19

Citations:[3][6][9]

Solubility can be markedly enhanced through the use of complexing agents like sulfobutyl ether
B-cyclodextrin (SBEBCD) or polymeric surfactants such as Poloxamers, which can increase
solubility three- to six-fold[1].

Stability Profile

Voriconazole is inherently unstable in agueous solutions but is stable in its solid, crystalline
state[3]. The primary degradation pathway in aqueous media is hydrolysis, which is significantly
influenced by pH and temperature.

Forced Degradation Studies

Forced degradation (stress testing) is performed to elucidate the intrinsic stability of the drug
molecule and to develop stability-indicating analytical methods. The table below summarizes
the outcomes of stress testing under various ICH-recommended conditions.
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Stress Condition Observations

Stable to slight degradation observed (e.g., 5ml

Acidic Hydrolysis
of 0.1 M HCl at 60°C for 2hr)[5][10].

Significant degradation (e.g., 5ml of 0.1 M
Alkaline Hydrolysis NaOH at 60°C for 30min). Most adverse
condition[5][11][12].

Neutral Hydrolysis Degradation occurs[13].

Slight degradation to relatively stable (e.g., 2ml

Oxidative .
of 1% H202 for 30min)[5][13].
Sensitive; significant degradation (e.g., 60°C for
Thermal
24hrs)[5].
) Stable to slight degradation under severe
Photolytic

exposure (UV/Visible light)[5][10].

The major degradation impurities identified under stress conditions include the deschloro and
DFH impurities[5][11].

Stability in Formulations

The stability of voriconazole in prepared formulations is critical for its clinical use.

o Reconstituted Oral Suspension: A dry powder formulation is preferred for oral use due to the
drug's instability in aqueous environments. The reconstituted suspension, with a pH of
around 4, is satisfactory for stability[3].

e Ophthalmic Solutions: Extemporaneously prepared eye drops (1% w/v) can be chemically
stable for extended periods (e.g., up to 75 days) when stored at 2-8°C[8].

¢ Intravenous Solutions: In elastomeric pumps, voriconazole (2 mg/mL) in 0.9% sodium
chloride or 5% glucose is stable for at least 96 hours at 4°C and for 4 hours at 25°C and
35°CJ[14].

Experimental Protocols
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Detailed and validated methodologies are crucial for accurately determining the solubility and
stability of voriconazole.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for evaluating the equilibrium solubility of a
compound.

e Preparation: An excess amount of voriconazole is added to vials containing a known volume
of the solvent (e.g., water, buffer, or excipient solution).

o Equilibration: The vials are sealed and agitated in an orbital shaker at a constant
temperature (e.g., 25 = 1°C) for a sufficient period (e.g., 72 hours) to ensure equilibrium is
reached.

o Separation: The equilibrated samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to
separate the undissolved solid from the saturated solution.

o Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately,
and the concentration of dissolved voriconazole is determined using a validated analytical
method, such as UV-Vis spectrophotometry (at 255 nm) or HPLCI6][7].
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Caption: Workflow for Solubility Determination via Shake-Flask Method.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure used to detect a decrease in the amount
of the active pharmaceutical ingredient (API) due to degradation.
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Objective: To develop a validated Reversed-Phase High-Performance Liquid Chromatography
(RP-HPLC) method capable of separating voriconazole from its process-related impurities and
forced degradation products.

Example Protocol 1:

e Column: Hypersil C18 (250x4.6 mm, 5 um)[13].

» Mobile Phase: A mixture of acetonitrile and water (40:60, v/v)[13].
e Flow Rate: 1.0 mL/min[13].

o Detection: Photodiode Array (PDA) detector[13].

e Linear Range: 5-25 pg/mL[13].

Example Protocol 2:

Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 um)[8].

o Mobile Phase: 50 mM Ammonium phosphate dibasic buffer (pH 6.0) and acetonitrile (52:48,
vIVv)[8].

e Flow Rate: 1.0 mL/min[8].

e Detection: UV at 250 nm[8].

e Column Temperature: 25°C[8].
Forced Degradation Procedure:

o Stock Solution: Prepare a stock solution of voriconazole in a suitable solvent (e.g., mobile
phase or acetonitrile).

» Stress Application: Subject aliquots of the stock solution to various stress conditions as
detailed in Section 3.1 (e.g., add 3N HCI for acid hydrolysis, 0.1N NaOH for base hydrolysis).
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» Neutralization & Dilution: After the specified stress period, neutralize the samples (if acidic or
basic) and dilute them with the mobile phase to fall within the linear range of the assay.

o Chromatographic Analysis: Inject the stressed samples into the HPLC system.

e Peak Purity & Mass Balance: Analyze the chromatograms to ensure the voriconazole peak is
well-resolved from all degradation peaks. Perform peak purity analysis using a PDA detector
and calculate the mass balance to confirm the method's stability-indicating capability[5][8].

Prepare Voriconazole
Stock Solution

Apply Stress Conditions

Acid Hydrolysis Alkaline Hydrolysis Oxidation (H202) Thermal Photolytic

N

Neutralize (if needed)
& Dilute to Target Conc.

'

Inject into HPLC System

Analyze Chromatogram

Click to download full resolution via product page

Caption: Experimental Workflow for Forced Degradation Studies.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3528051/
https://academic.oup.com/chromsci/article-pdf/47/7/594/904418/47-7-594.pdf
https://www.benchchem.com/product/b030392?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Degradation and Metabolic Pathways

Understanding the transformation of voriconazole under chemical stress and biological
conditions is vital for drug development and clinical pharmacology.

Chemical Degradation Pathway

Under alkaline conditions, voriconazole undergoes hydrolysis. The proposed pathway involves
a retro-aldol reaction, leading to the formation of key degradation products. This instability is a
critical consideration for aqueous formulations, which must be buffered appropriately.

\Voriconazole

Alkaline
Hydrolysis

Retro-Aldol
Products (A, C)

~ . .
~~ Recombination
~

~
~

(Degradation Product 1 (Degradation Productz) Inactive Enantiomer
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Caption: Proposed Alkaline Degradation Pathway of Voriconazole.

Metabolic Pathway

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.
The activity of these enzymes, particularly CYP2C19, is subject to genetic polymorphism,
leading to significant inter-individual variability in drug exposure.

The main metabolic routes are:

¢ N-oxidation: Formation of the major, inactive metabolite, voriconazole N-oxide.
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» Hydroxylation: Hydroxylation of the methyl group.

e Hydroxylation: Hydroxylation of the fluoropyrimidine ring.

CYP450 Enzymes Metabolites

Hydroxy-voriconazole
(Fluoropyrimidine)

. Voriconazole N-oxide
\Voriconazole ) .
(Inactive, Major)

Hydroxy-voriconazole
(Methyl)

CYP2C19 (Major)
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Caption: Primary Metabolic Pathways of Voriconazole in Humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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